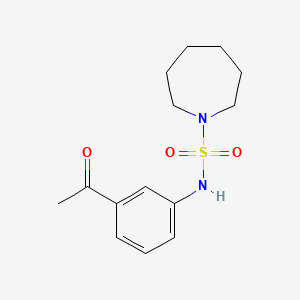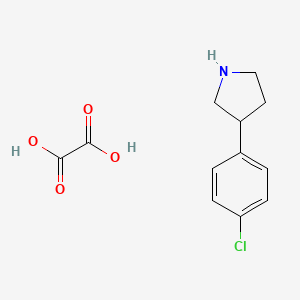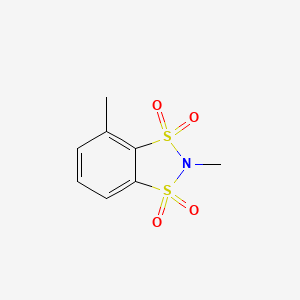
N-(3-acetylphenyl)azepane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)azepane-1-sulfonamide involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the cyclization of an appropriate precursor to form the azepane ring. Subsequent functionalization and sulfonation yield the final compound. Researchers have explored various synthetic routes to access this molecule, aiming for high yields and purity.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Receptor Binding Studies
One significant application of related compounds involves the synthesis of clavizepine analogues through the assembly of the azepine ring. This process involves electrophilic cyclization of sulfonamide acetals, leading to compounds evaluated for their binding at adrenergic, dopaminergic, and serotonergic receptors (de la Fuente et al., 2006).
Development of Ionic Liquids
Another research direction explores the synthesis of new families of room temperature ionic liquids starting from azepane. This approach is particularly noteworthy for its potential environmental benefits, mitigating disposal issues related to the coproduct of diamine production processes used in the polyamide industry. The resulting azepanium salts exhibit a wide range of liquid temperature ranges and electrochemical windows, suggesting their utility as safe alternatives to traditional electrolytes (Belhocine et al., 2011).
Neutron Diffraction Studies
Furthering our understanding of drug-protein interactions, neutron diffraction of acetazolamide-bound human carbonic anhydrase II offers detailed insights into the atomic details of drug binding. This study not only reveals the molecular details of drug interaction but also the charged state of the bound drug, contributing significantly to rational drug design (Fisher et al., 2012).
Electronic Transport in Polymeric Systems
Research into poly(azomethine sulfone)s demonstrates the semiconducting properties of these polymers, establishing correlations between their chemical structures and electronic transport mechanisms. This study paves the way for applications in electronic devices by elucidating the direct bandgaps of these materials (Rusu et al., 2007).
Sulfonamide Chemistry
The regiospecific cleavage of S-N bonds in sulfonyl azides, leading to efficient sulfonyl donors, highlights a novel approach in synthetic chemistry. This technique allows for the preparation of sulfones at ambient temperatures, showcasing the versatility of sulfonyl azides in organic synthesis (Zhang et al., 2019).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)azepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12(17)13-7-6-8-14(11-13)15-20(18,19)16-9-4-2-3-5-10-16/h6-8,11,15H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOCDGBIHIVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)


![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)






![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)